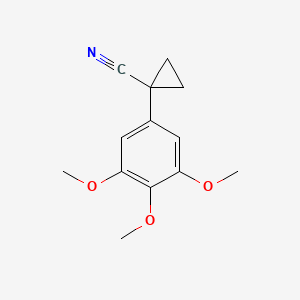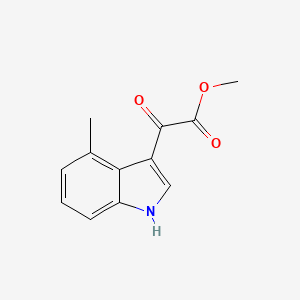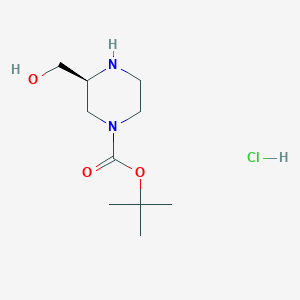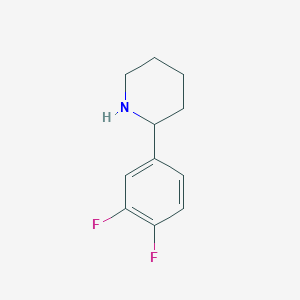
2-(3,4-Difluorophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Difluorophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)piperidine typically involves the reaction of 3,4-difluorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or sodium tert-butoxide in an organic solvent like toluene, followed by heating the mixture to 60-80°C . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Difluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or sodium tert-butoxide in toluene.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(3,4-Difluorophenyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-Difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent compound for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Difluorophenyl)pyridine
- 2-(3,4-Difluorophenyl)cyclopropylamine
- 2-(3,4-Difluorophenyl)benzoxazole
Uniqueness
2-(3,4-Difluorophenyl)piperidine is unique due to its specific structural features, including the piperidine ring and the difluorophenyl group.
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
2-(3,4-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
Clé InChI |
ZXLYENXDZMAUOV-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11722900.png)

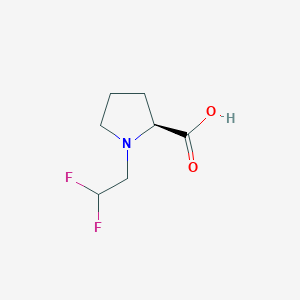
![4-Chloro-2-ethylfuro[3,2-d]pyrimidine](/img/structure/B11722919.png)

![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11722931.png)
